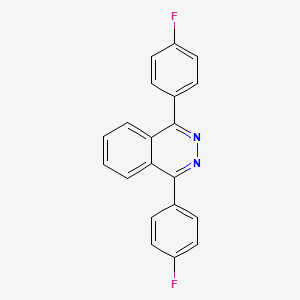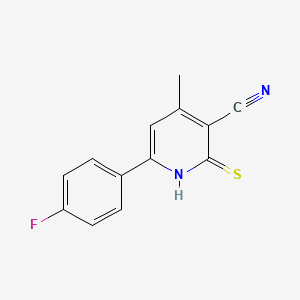![molecular formula C17H12N2O2 B14279154 6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione CAS No. 138580-45-7](/img/structure/B14279154.png)
6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione is a heterocyclic compound that belongs to the family of indoloquinolines These compounds are known for their complex structures and significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione typically involves multi-step processes. One common method includes the Graebe-Ullmann reaction, Fischer indolization, Vilsmeier reaction, electrocyclization, aza-[4+2]-cycloaddition, and Pd-catalyzed coupling reactions . These methods often require specific reaction conditions, such as the use of strong acids, bases, or transition metal catalysts, and may involve high temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may utilize more efficient and scalable methods, such as one-pot synthesis. For example, an annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot has been reported . This method offers a straightforward and efficient approach to producing the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and transition metal catalysts (e.g., palladium, ruthenium) . Reaction conditions may vary, but they often involve controlled temperatures, pressures, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the indoloquinoline framework.
Wissenschaftliche Forschungsanwendungen
6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione involves its interaction with molecular targets such as DNA topoisomerase II. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The specific pathways involved may include the stabilization of drug-topoisomerase-DNA cleavable complexes, leading to the disruption of DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indoloquinoline derivatives, such as:
- 6,11-Dimethyl-6H-indolo[2,3-b]quinoline
- 11-Methyl-6H-indolo[2,3-b]quinoline
- Indolo[2,3-b]quinoxalines
Uniqueness
6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione is unique due to its specific structural arrangement and the presence of two methyl groups at positions 6 and 11. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
138580-45-7 |
|---|---|
Molekularformel |
C17H12N2O2 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
6,11-dimethylindolo[3,2-c]quinoline-1,4-dione |
InChI |
InChI=1S/C17H12N2O2/c1-9-14-10-5-3-4-6-11(10)19(2)17(14)15-12(20)7-8-13(21)16(15)18-9/h3-8H,1-2H3 |
InChI-Schlüssel |
BCPPNROZWUMXIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=CC=CC=C3N(C2=C4C(=O)C=CC(=O)C4=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)


![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)

![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)


![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)
